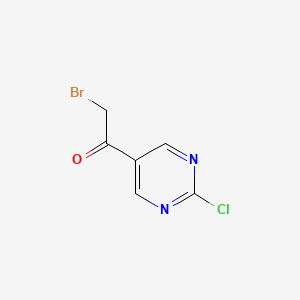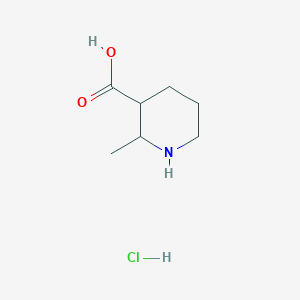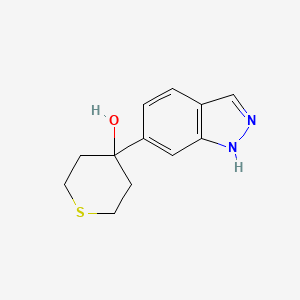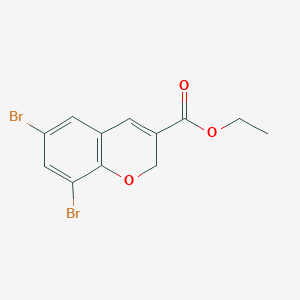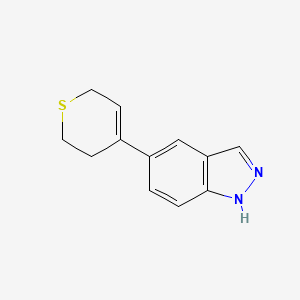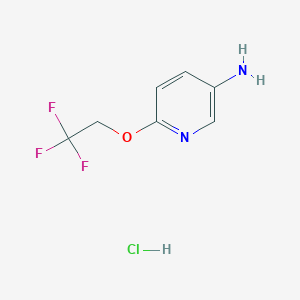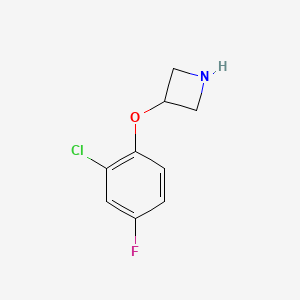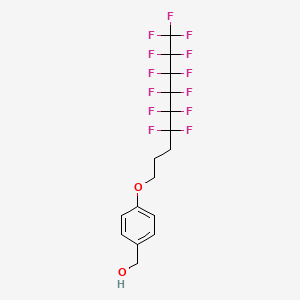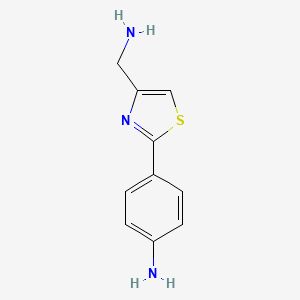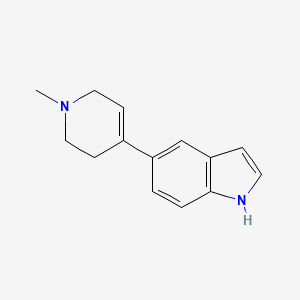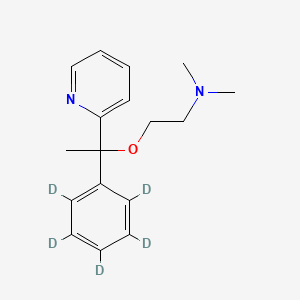
Doxylamine D5
Overview
Description
Doxylamine D5 is a deuterated form of doxylamine, a first-generation antihistamine commonly used as a sedative and to treat symptoms of allergies. The deuterated version, this compound, is often used in scientific research as an internal standard for quantification in mass spectrometry applications.
Mechanism of Action
- Doxylamine primarily acts as an antagonist or inverse agonist of the histamine H1 receptor . This receptor is involved in mediating allergic responses and inflammatory processes.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Doxylamine D5 plays a significant role in biochemical reactions due to its antihistamine properties. It selectively inhibits contractions induced by histamine over acetylcholine in isolated guinea pig ileum . This inhibition is mediated through its interaction with histamine H1 receptors, where this compound acts as an inverse agonist. Additionally, this compound interacts with muscarinic acetylcholine receptors, albeit to a lesser extent, contributing to its anticholinergic effects .
Cellular Effects
This compound influences various cellular processes, primarily through its action on histamine H1 receptors. By blocking these receptors, it prevents the typical histamine-induced cellular responses such as increased vascular permeability and smooth muscle contraction. This blockade can affect cell signaling pathways, particularly those involving cyclic AMP (cAMP) and calcium ions, leading to altered gene expression and cellular metabolism . In neuronal cells, this compound’s sedative effects are attributed to its ability to cross the blood-brain barrier and inhibit central histamine receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to histamine H1 receptors, acting as an inverse agonist. This binding stabilizes the receptor in its inactive conformation, reducing the basal activity of the receptor and preventing histamine from exerting its effects . Additionally, this compound’s anticholinergic properties are due to its competitive inhibition of muscarinic acetylcholine receptors, which can lead to decreased neurotransmitter release and altered neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that doxylamine succinate, the non-deuterated form, has a half-life of approximately 10-12 hours, with peak plasma concentrations occurring within 2-3 hours post-administration . The stability of this compound in laboratory conditions is similar, with degradation primarily occurring through hepatic metabolism. Long-term exposure to this compound in in vitro studies has shown consistent antihistamine effects without significant loss of potency .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively reduces histamine-induced responses without significant adverse effects. At higher doses, this compound can cause central nervous system depression, leading to symptoms such as sedation, dizziness, and impaired motor function . Toxicological studies have indicated that extremely high doses can result in severe anticholinergic effects, including dry mouth, urinary retention, and tachycardia .
Metabolic Pathways
This compound is metabolized primarily in the liver through pathways involving cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP2C9 . The major metabolic pathways include N-demethylation and side-chain oxidation, leading to the formation of metabolites such as N-desmethyldoxylamine and doxylamine-N-oxide . These metabolites are then excreted via urine and feces .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body . The compound’s ability to cross the blood-brain barrier is particularly important for its central nervous system effects . Additionally, this compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and cellular membranes, where it interacts with histamine H1 and muscarinic acetylcholine receptors . The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the central nervous system highlights its ability to affect neuronal function and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxylamine D5 can be synthesized through a series of chemical reactions starting from 2-pyridylphenyl methyl methanol. The process involves:
Adding 2-pyridylphenyl methyl methanol to an organic solvent.
Introducing a catalyst, strong alkali, or alkali metal, and 2-dimethylaminochloroethane.
Heating the mixture to 100-110°C for 1-2 hours.
Cooling and filtering the mixture.
Backwashing the water phase with the organic solvent.
Heating to 70-80°C, adding activated carbon for decolorization, and filtering.
Extracting with a low-boiling point organic solvent, drying, and concentrating under reduced pressure at 50-56°C to obtain doxylamine.
Dissolving doxylamine in an organic solvent, adding succinic acid, and reacting at 50-60°C.
Decolorizing with medicinal active carbon, filtering, cooling to below 5°C, and crystallizing.
Industrial Production Methods: The industrial production of this compound follows similar steps but is scaled up to accommodate larger batch sizes and ensure consistent quality. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions: Doxylamine D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form doxylamine succinate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may use hydrogen gas or metal hydrides.
Substitution: Typical reagents include halides (e.g., chlorine, bromine) and strong acids.
Major Products Formed:
Oxidation: Doxylamine succinate is a major product formed from the oxidation of this compound.
Reduction: Reduced forms of this compound are less common but can be isolated under specific conditions.
Substitution: Substituted derivatives of this compound can be synthesized by reacting with various electrophiles.
Scientific Research Applications
Doxylamine D5 is widely used in scientific research due to its isotopic enrichment, which makes it an excellent internal standard for mass spectrometry applications. It is used in:
Chemistry: Quantification of doxylamine in pharmaceutical formulations and environmental samples.
Biology: Studying the metabolism and pharmacokinetics of doxylamine in biological systems.
Medicine: Investigating the effects of doxylamine on various physiological processes, including its sedative properties.
Industry: Quality control and assurance in the production of doxylamine-containing products.
Comparison with Similar Compounds
Doxylamine D5 is similar to other first-generation antihistamines such as diphenhydramine and promethazine. its deuterated form makes it unique in terms of its use as an internal standard in mass spectrometry. Here are some similar compounds:
Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic properties.
Promethazine: Similar to doxylamine, used for its sedative and antiemetic effects.
Hydroxyzine: Another antihistamine with sedative properties, often used in the treatment of anxiety and tension.
This compound stands out due to its isotopic enrichment, which enhances its utility in analytical and research applications.
Properties
IUPAC Name |
N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/i4D,5D,6D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFDWZZGGLSKEP-NPMXJOAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675875 | |
| Record name | N,N-Dimethyl-2-[1-(~2~H_5_)phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-59-1 | |
| Record name | N,N-Dimethyl-2-[1-(~2~H_5_)phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173020-59-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


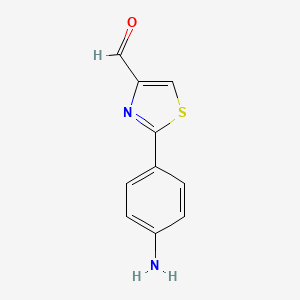
![2-Chloro-4-fluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene](/img/structure/B1502152.png)

